DAF-2T

Description

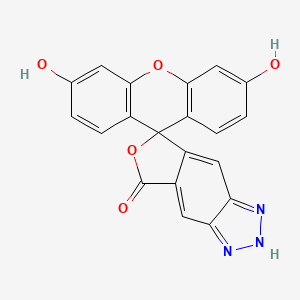

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c24-9-1-3-12-17(5-9)27-18-6-10(25)2-4-13(18)20(12)14-8-16-15(21-23-22-16)7-11(14)19(26)28-20/h1-8,24-25H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDGLGMJJDMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=CC6=NNN=C6C=C5C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the DAF-2 System for Nitric Oxide Detection

Introduction: The Challenge of Visualizing Nitric Oxide

Nitric oxide (NO) is a transient, gaseous free radical that functions as a critical signaling molecule in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1][2] Its fleeting nature and low physiological concentrations present a significant challenge for researchers seeking to understand its spatiotemporal dynamics within biological systems.[2] To meet this challenge, a variety of detection methods have been developed, among which small-molecule fluorescent probes have become indispensable tools for real-time imaging of NO in living cells and tissues.[3][4]

Among the most widely adopted of these probes is the diaminofluorescein (DAF) family. This guide provides an in-depth technical overview of the DAF-2 system, focusing on its mechanism, practical application, and data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this powerful tool for quantitative and qualitative analysis of nitric oxide. We will clarify the roles of the cell-permeable probe, 4,5-Diaminofluorescein Diacetate (DAF-2 DA) , its intracellularly trapped form, 4,5-Diaminofluorescein (DAF-2) , and the ultimate highly fluorescent product, DAF-2 Triazole (DAF-2T) .

Core Mechanism: From a Non-Fluorescent Probe to a Bright Signal

The elegance of the DAF-2 system lies in a multi-step chemical transformation that converts a virtually non-fluorescent molecule into a brightly fluorescent reporter exclusively in the presence of nitric oxide.[1][5] Understanding this causality is critical for proper experimental design and data interpretation.

Step 1: Cellular Loading and Activation

The process begins with DAF-2 DA , a diacetylated, electrically neutral derivative of DAF-2.[6] The acetate groups render the molecule lipophilic, allowing it to freely diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups, yielding DAF-2 .[7][8][9] This hydrolysis reaction is crucial for two reasons:

-

It "activates" the probe, making it ready to react with NO.

-

It traps the probe within the cell, as the now-charged DAF-2 molecule is membrane-impermeable.[8][10]

Step 2: Reaction with Nitric Oxide

The core detection chemistry involves the reaction of DAF-2 with an N-nitrosating agent, which is formed from the autooxidation of NO in the presence of molecular oxygen (O₂).[1][8] This reaction, an N-nitrosation of the aromatic vicinal diamines on the DAF-2 molecule, yields the final product: a stable and highly fluorescent triazole derivative known as This compound .[1][5][9]

The fluorescence quantum yield of this compound is over 100 times greater than that of DAF-2, resulting in a dramatic "turn-on" fluorescent signal that can be easily detected.[1]

Quantitative & Spectroscopic Properties

For accurate experimental setup and data analysis, understanding the probe's spectroscopic properties is essential. The DAF-2 system is compatible with standard fluorescein (FITC) filter sets available on most fluorescence microscopes, plate readers, and flow cytometers.

| Parameter | DAF-2 | This compound (Product) | Source |

| Excitation Max (λex) | ~495 nm | ~495 nm | [11] |

| Emission Max (λem) | ~515 nm | ~515 nm | [11] |

| Extinction Coefficient (ε) | N/A | 73,000 M⁻¹cm⁻¹ | [11] |

| Quantum Yield (Φ) | Very Low | 0.92 | [11] |

| Detection Limit (in vitro) | N/A | ~5 nM | [1] |

Scientist's Note: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.[12] The dramatic increase in the quantum yield upon reaction with NO is the primary driver of the DAF-2 system's high sensitivity.

Detailed Experimental Protocols

Trustworthy data is built on a foundation of robust and validated protocols. The following sections provide step-by-step methodologies for the most common applications of DAF-2 DA.

Reagent Preparation and Handling

-

Stock Solution: DAF-2 DA is typically supplied as a solid or a concentrated solution in DMSO (e.g., 5 mM). Prepare a stock solution (1-10 mM) in anhydrous DMSO.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[13] Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, allow an aliquot to warm to room temperature before opening.[13] Dilute the DMSO stock solution into a physiological buffer (e.g., HBSS, Tyrode's solution, or serum-free medium) to the final desired working concentration. A typical starting range is 1-10 µM.[7][14]

Expert Tip: Some protocols recommend the use of Pluronic F-127 (at a final concentration of ~0.02%) to aid in the dispersion of the dye in aqueous media and improve cellular loading.[15]

Protocol: Live-Cell Imaging of Intracellular NO

This protocol is designed for detecting NO production in adherent cells using fluorescence microscopy.

Self-Validating System: Essential Controls

To ensure the observed fluorescence is truly representative of NO production, the following controls are mandatory:

-

Positive Control: Treat a set of loaded cells with a known NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Sodium Nitroprusside (SNP), to confirm that the DAF-2 system is responsive in your cell type.[15]

-

Negative Control (Inhibition): Pre-treat cells with an NO synthase (NOS) inhibitor, such as L-NAME, for 30-60 minutes before adding your stimulus.[16][17] This should significantly attenuate or abolish the fluorescence increase.

-

Negative Control (Scavenging): In a separate well, co-incubate the cells with an NO scavenger, like carboxy-PTIO, along with your stimulus.[16] This directly removes NO from the solution, preventing its reaction with DAF-2.

-

Autofluorescence Control: Image a set of unstained cells under the same conditions to determine the background autofluorescence of your cells.

Data Interpretation: Pitfalls and Considerations

While powerful, the DAF-2 system is not without its limitations. An expert scientist must be aware of these potential pitfalls to avoid misinterpretation of results.

-

Not a Direct Stoichiometric Measurement: The fluorescence signal is not a direct measure of the molar concentration of NO. It is an irreversible reaction that reflects the cumulative amount of NO that has been produced and has reacted with the probe over time.[18] Therefore, results are often best expressed as a rate of fluorescence increase or fold-change over baseline.

-

pH Sensitivity: The fluorescence of this compound is pH-dependent and decreases under acidic conditions.[10][11] If your experimental treatment is expected to alter intracellular pH, this could confound your results. It is crucial to perform control experiments to rule out pH-mediated artifacts.

-

Specificity and Interference: While highly selective for NO over other reactive oxygen/nitrogen species like superoxide or peroxynitrite, DAF-2 has been reported to react with dehydroascorbic acid (DHA), which can be present in biological samples.[16][19] Additionally, some compounds, such as certain polyphenols, can directly inhibit the formation of this compound or have intrinsic fluorescence, leading to artifacts.[19][20]

-

Photostability and Autoxidation: DAF-2 is sensitive to light and can undergo autoxidation, leading to a background fluorescence signal.[19] It is critical to protect reagents from light and use the lowest possible laser power during imaging to minimize photobleaching and phototoxicity.[13][21]

Conclusion and Authoritative Perspective

The DAF-2 system, centered on the intracellular conversion of DAF-2 DA to the NO-reactive DAF-2 and the subsequent formation of the fluorescent product this compound, remains a cornerstone technique in nitric oxide research. Its high sensitivity, compatibility with standard instrumentation, and the ability to provide real-time spatial information in living cells are significant advantages.[1]

However, its successful application demands more than just following a protocol; it requires a deep understanding of the underlying chemical principles and a rigorously controlled experimental design. By incorporating the positive and negative controls described herein, researchers can build a self-validating system that ensures the trustworthiness of their data. While newer generations of NO probes offer improvements in areas like pH stability and reaction kinetics, the extensive validation and vast body of literature supporting the DAF-2 system ensure its continued relevance and utility in elucidating the complex roles of nitric oxide in health and disease.

References

- 1. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DAF-2 DA | AAT Bioquest [aatbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Extracellular and Intracellular NO Detection in Plants by Diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 11. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 12. Why so Bright? - Streambio : Streambio [streambio.co.uk]

- 13. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased nitric oxide production in nasal epithelial cells from allergic patients--RT-PCR analysis and direct imaging by a fluorescence indicator: DAF-2 DA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DAF-2T Fluorescence for Nitric Oxide Detection

For researchers, scientists, and drug development professionals venturing into the nuanced world of nitric oxide (NO) signaling, the fluorescent probe 4,5-diaminofluorescein (DAF-2) and its resulting fluorescent product, DAF-2T, stand as cornerstone tools. This guide provides a comprehensive technical overview of this compound, from its fundamental spectral properties to detailed experimental protocols and critical troubleshooting, empowering you to generate robust and reliable data in your NO research.

The Foundation: Understanding DAF-2 and the Emergence of this compound Fluorescence

The detection of nitric oxide using DAF-2 is an indirect process that hinges on the intracellular conversion of a precursor molecule and its subsequent reaction with an oxidation product of NO. The journey begins with the cell-permeable form, 4,5-diaminofluorescein diacetate (DAF-2 DA).

Once DAF-2 DA traverses the cell membrane, it undergoes hydrolysis by intracellular esterases, which cleave the diacetate groups. This transformation yields the cell-impermeable and largely non-fluorescent DAF-2 molecule, effectively trapping it within the cell.[1][2] The trapped DAF-2 is now primed to react with dinitrogen trioxide (N₂O₃), a nitrosating agent formed from the autooxidation of nitric oxide in the presence of oxygen.[2][3] This reaction culminates in the formation of a highly fluorescent triazole derivative known as this compound.[1][4] The intensity of the resulting green fluorescence is directly proportional to the concentration of NO that has been converted to N₂O₃.

Spectral Characteristics of this compound: A Quantitative Overview

The fluorescence of this compound is the cornerstone of its utility as a nitric oxide indicator. Understanding its spectral properties is paramount for accurate experimental design and data interpretation.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~515 nm | |

| Quantum Yield (Φ) | 0.92 | [5] |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [5] |

The significant Stokes shift (the difference between the excitation and emission maxima) of approximately 20 nm allows for effective separation of the excitation and emission signals, minimizing background noise and enhancing detection sensitivity. The high quantum yield and molar extinction coefficient of this compound underscore its brightness and sensitivity as a fluorescent reporter.

The Chemistry of Detection: From Nitric Oxide to a Fluorescent Signal

The conversion of the weakly fluorescent DAF-2 to the intensely fluorescent this compound is a specific chemical reaction that underpins the assay's utility. While nitric oxide itself is a radical, the reaction with DAF-2 is mediated by its oxidized form, N₂O₃.

Figure 1: Workflow of intracellular this compound formation for NO detection.

The reaction involves the nitrosation of the vicinal diamino groups on the DAF-2 molecule by N₂O₃, leading to the formation of the stable and highly fluorescent triazole ring of this compound.

Experimental Protocol for Live-Cell Imaging of Nitric Oxide

This protocol provides a robust framework for the detection of intracellular nitric oxide using DAF-2 DA in cultured cells. Optimization of concentrations and incubation times may be necessary depending on the cell type and experimental conditions.

Figure 2: Step-by-step experimental workflow for NO detection using DAF-2 DA.

Step-by-Step Methodology:

-

Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.

-

Reagent Preparation:

-

Prepare a stock solution of DAF-2 DA (typically 5 mM in anhydrous DMSO). Store in small aliquots at -20°C, protected from light.

-

Prepare a working solution of DAF-2 DA by diluting the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution or a phenol red-free medium) to a final concentration of 5-10 µM.[6] It is crucial to prepare this solution fresh for each experiment.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with the imaging buffer.

-

Add the DAF-2 DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically.

-

-

Washing:

-

After incubation, gently aspirate the DAF-2 DA solution.

-

Wash the cells two to three times with the imaging buffer to remove any extracellular probe. This step is critical to minimize background fluorescence.

-

-

De-esterification and Equilibration:

-

Add fresh imaging buffer to the cells and incubate for an additional 20-30 minutes at 37°C. This allows for the complete de-esterification of DAF-2 DA to DAF-2 by intracellular esterases.

-

-

Experimental Treatment:

-

Introduce your experimental compounds (e.g., NO donors as positive controls, NO synthase inhibitors as negative controls, or your test compounds) to the cells.

-

-

Fluorescence Imaging:

-

Image the cells using a fluorescence microscope, plate reader, or flow cytometer equipped with filters appropriate for this compound (Excitation: ~495 nm, Emission: ~515 nm).

-

Acquire images at baseline (before treatment) and at various time points after treatment.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells or regions of interest.

-

Normalize the fluorescence intensity of treated cells to that of control cells.

-

Navigating Challenges: Troubleshooting and Scientific Integrity

While powerful, the DAF-2 assay is not without its potential pitfalls. A thorough understanding of its limitations is essential for generating credible results.

| Potential Issue | Cause | Recommended Solution |

| High Background Fluorescence | - Autofluorescence from cells or media.- Incomplete removal of extracellular DAF-2 DA.- Spontaneous oxidation of DAF-2. | - Image unstained cells to determine the level of autofluorescence.- Use phenol red-free imaging media.[2]- Ensure thorough washing after the loading step.- Prepare DAF-2 DA working solutions fresh and protect them from light. |

| Weak or No Signal | - Low levels of NO production.- Inefficient loading of DAF-2 DA.- Photobleaching. | - Include a positive control (e.g., an NO donor like SNAP or SIN-1) to confirm the assay is working.[7]- Optimize DAF-2 DA concentration and loading time.- Minimize exposure to excitation light. |

| Signal in Negative Controls | - Presence of other reactive nitrogen species (RNS) or reactive oxygen species (ROS) that may react with DAF-2.[8] | - Use specific NO synthase inhibitors (e.g., L-NAME) to confirm the signal is NO-dependent. |

| Interference from Test Compounds | - Some compounds, like certain polyphenols, can fluoresce or quench the fluorescence of this compound.[9] | - Test the intrinsic fluorescence of your compound at the excitation and emission wavelengths of this compound.- Perform in vitro assays to check for direct quenching effects of your compound on this compound fluorescence. |

| Dye Leakage | - In some cell types, the de-esterified DAF-2 can be actively transported out of the cell. | - Consider using DAF-FM, a related probe with better intracellular retention.[5] |

| Reaction with Other Biological Molecules | - DAF-2 has been reported to react with dehydroascorbic acid and ascorbic acid, which can be present in high concentrations in some cells.[9] | - Be aware of this potential interference and consider the metabolic state of your cells. |

Self-Validating Systems:

To ensure the trustworthiness of your data, every experiment should be designed as a self-validating system. This includes:

-

Positive Controls: Use a known NO donor (e.g., sodium nitroprusside, SNP) to confirm that the DAF-2 DA can be successfully loaded, converted, and react to produce a fluorescent signal.

-

Negative Controls: Employ a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to demonstrate that the observed fluorescence is dependent on NOS activity and not an artifact.

-

Vehicle Controls: Always include a vehicle control to account for any effects of the solvent used to dissolve your test compounds.

By adhering to these principles and protocols, researchers can confidently harness the power of this compound fluorescence to unravel the intricate roles of nitric oxide in health and disease.

References

- 1. repository.elizadeuniversity.edu.ng [repository.elizadeuniversity.edu.ng]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 6. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DAF-2T: Structure, Properties, and Application as a Nitric Oxide Probe

This technical guide provides a comprehensive overview of 4,5-Diaminofluorescein Triazole (DAF-2T), a fluorescent molecule pivotal for the detection of nitric oxide (NO). Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, and the practical application of this compound in experimental biology. Our focus is to blend technical accuracy with actionable insights, ensuring a thorough understanding of the underlying principles and methodologies.

Introduction: The Significance of Nitric Oxide Detection

Nitric oxide (NO) is a transient, gaseous signaling molecule that plays a crucial role in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its ephemeral nature and low in vivo concentrations present a significant challenge for its direct measurement.[1] The development of sensitive and specific fluorescent probes has been instrumental in advancing our understanding of NO signaling. Among these, the diaminofluorescein family of dyes, particularly DAF-2 and its fluorescent product this compound, have become indispensable tools for the real-time visualization and quantification of NO in biological systems.[2]

This guide will focus on this compound, the fluorescent triazole derivative formed from the reaction of 4,5-diaminofluorescein (DAF-2) with nitric oxide. We will explore its chemical identity, the mechanism of its formation, its key photophysical properties, and a detailed protocol for its application in cellular systems.

Chemical Structure and Identity of this compound

This compound is the highly fluorescent end-product of the reaction between the non-fluorescent probe DAF-2 and nitric oxide in the presence of oxygen.[3] Understanding its chemical structure is fundamental to appreciating its fluorescent properties and the specificity of the detection method.

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4,5-Diaminofluorescein triazole | [4] |

| Synonyms | This compound, Triazolofluorescein | |

| CAS Number | 208850-35-5 | [4] |

| Molecular Formula | C₂₀H₁₁N₃O₅ | [4] |

| Molecular Weight | 373.32 g/mol | [4] |

The formation of the triazole ring is the key structural change that transforms the non-fluorescent DAF-2 into the highly emissive this compound. This reaction is a cornerstone of NO detection using this probe.[2]

Caption: Conversion of non-fluorescent DAF-2 to fluorescent this compound.

Mechanism of Nitric Oxide Detection

The fluorescence of this compound is a direct consequence of its formation from DAF-2 in the presence of NO. This reaction is not with NO directly, but rather with an intermediate formed from the autooxidation of NO in the presence of oxygen, such as dinitrogen trioxide (N₂O₃) or nitrogen dioxide (NO₂•).[5][6] This multi-step process is crucial for the specificity of the probe.

The aromatic vicinal diamines of DAF-2 undergo N-nitrosation, leading to the formation of the stable and highly fluorescent triazole ring of this compound.[2] This transformation results in a significant increase in the fluorescence quantum yield, reportedly over 100-fold.[1][2]

Caption: Simplified signaling pathway of NO detection by DAF-2.

It is important to note that while DAF-2 is highly selective for NO over other reactive oxygen species like superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻), the reaction is dependent on the presence of oxygen.[1]

Physicochemical and Photophysical Properties

The utility of this compound as a fluorescent probe is defined by its photophysical properties. These characteristics dictate the optimal experimental setup for its detection.

Table 2: Photophysical Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | [3][4] |

| Emission Maximum (λem) | ~515 nm | [3][4] |

| Appearance | Yellow to orange powder | [7] |

| Solubility | Soluble in DMSO | [4] |

The excitation and emission spectra of this compound are in the visible range, which is advantageous for biological imaging as it minimizes cellular photodamage and autofluorescence compared to UV-excitable probes.[1] The Stokes shift (the difference between the excitation and emission maxima) is approximately 20 nm.

Experimental Application: A Guide to Intracellular NO Detection

This compound itself is not cell-permeable.[4] Therefore, for the detection of intracellular NO, its diacetylated, cell-permeable precursor, 4,5-Diaminofluorescein Diacetate (DAF-2 DA), is used.[8][9]

Principle of Intracellular Detection

DAF-2 DA readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the acetate groups, releasing the cell-impermeable DAF-2.[2][8] This "trapped" DAF-2 is then available to react with intracellularly generated NO to form the fluorescent this compound, which can be quantified using fluorescence microscopy or fluorometry.[8][10]

Caption: Experimental workflow for intracellular NO detection using DAF-2 DA.

Step-by-Step Experimental Protocol

This protocol provides a general guideline for loading cells with DAF-2 DA and measuring NO-dependent fluorescence. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

DAF-2 DA (CAS: 205391-02-2)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer

-

Cell culture medium

-

Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~485-495 nm, Emission: ~515-538 nm)[11]

Procedure:

-

Preparation of DAF-2 DA Stock Solution:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, microplates).

-

-

Loading of Cells with DAF-2 DA:

-

Dilute the DAF-2 DA stock solution in pre-warmed cell culture medium or a suitable buffer to a final working concentration, typically in the range of 5-10 µM.[3] The optimal concentration may vary depending on the cell type.

-

Remove the existing cell culture medium and replace it with the DAF-2 DA-containing medium.

-

Incubate the cells for 20-60 minutes at 37°C, protected from light. The incubation time may require optimization.

-

-

Washing:

-

After incubation, gently wash the cells two to three times with pre-warmed PBS or medium to remove any extracellular DAF-2 DA.

-

-

Experimental Treatment:

-

Replace the wash buffer with fresh, pre-warmed medium.

-

Apply the experimental treatment to induce NO production.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths (~495 nm and ~515 nm, respectively).[3][4]

-

Acquire images or readings at desired time points to monitor the change in fluorescence, which corresponds to the rate of NO production.

-

Essential Controls and Considerations

To ensure the validity of the experimental results, the following controls are crucial:

-

Negative Control: Cells not treated with the NO-inducing stimulus should be run in parallel to establish the basal fluorescence level.

-

Positive Control: Treatment of cells with a known NO donor (e.g., S-nitrosoglutathione, GSNO) can confirm that the probe is responsive in the experimental system.[13]

-

NO Synthase (NOS) Inhibition: Pre-treatment of cells with a NOS inhibitor (e.g., L-NAME) should attenuate the stimulus-induced fluorescence increase, confirming the signal is NO-dependent.[1]

-

Autofluorescence Control: Unstained cells should be imaged to assess the level of cellular autofluorescence at the chosen wavelengths.

-

Potential for Artifacts: It is important to be aware that changes in DAF fluorescence are not always exclusively indicative of NO production. Other factors, such as the presence of other DAF-reactive compounds or changes in NO oxidation state, can influence the signal.[5][14]

Conclusion

This compound, through its formation from DAF-2, provides a highly sensitive and specific method for the detection of nitric oxide in biological systems. Its favorable photophysical properties and the availability of a cell-permeable precursor make it a powerful tool for researchers across various disciplines. By understanding the underlying chemical principles and adhering to rigorous experimental design, including appropriate controls, scientists can confidently employ this compound to unravel the complex roles of nitric oxide in health and disease.

References

- 1. DAF-2, Fluorescent Indicator For Nitric Oxide [bioprocessonline.com]

- 2. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. This compound, Fluorescent reference material for DAF-2 (CAS 208850-35-5) | Abcam [abcam.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemodex.com [chemodex.com]

- 8. interchim.fr [interchim.fr]

- 9. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of DAF-2T Formation from DAF-2

This guide provides a comprehensive exploration of the chemical mechanism underpinning the conversion of 4,5-diaminofluorescein (DAF-2) to its highly fluorescent triazole derivative, DAF-2T. This reaction is the cornerstone of one of the most widely utilized methods for the detection and quantification of nitric oxide (NO) in biological and chemical systems. We will delve into the competing mechanistic pathways, reaction kinetics, and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the DAF-2 System

Nitric oxide (NO) is a transient, highly reactive free radical that functions as a critical signaling molecule in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune response. Its fleeting nature makes direct detection challenging. The development of fluorescent probes, such as 4,5-diaminofluorescein (DAF-2), has revolutionized the study of NO. DAF-2 itself is weakly fluorescent, but upon reaction with NO, it undergoes a transformation to form 1H-[1][2]triazolo[4,5-b]fluorescein (this compound), a compound that exhibits intense and stable green fluorescence.[3][4] Understanding the precise mechanism of this transformation is paramount for the accurate interpretation of experimental data and the design of robust assays.

For intracellular applications, the cell-permeable analogue, DAF-2 diacetate (DAF-2 DA), is commonly employed. Once inside the cell, ubiquitous cytosolic esterases hydrolyze the diacetate groups, releasing the membrane-impermeable DAF-2 and effectively trapping the probe at the site of NO production.[2][5][6]

The Core Reaction: From Diamine to Triazole

The fundamental chemical event is the conversion of the ortho-phenylenediamine moiety of DAF-2 into a stable triazole ring structure. This reaction requires the presence of nitric oxide and, typically, molecular oxygen. The resulting product, this compound, possesses a significantly more rigid, planar structure, which is responsible for its dramatic increase in fluorescence quantum yield.

References

- 1. Reaction Kinetics for Nitrosation of DAF-2 in Air Saturated Nitric Oxide Solution [repository.elizadeuniversity.edu.ng]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. DAF-2 | AAT Bioquest [aatbio.com]

- 5. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 6. medchemexpress.com [medchemexpress.com]

A Researcher's Guide to Nitric Oxide Detection: The Conversion of DAF-2 Diacetate to DAF-2T

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Nitric Oxide and the Need for Precise Detection

Nitric Oxide (NO), a simple diatomic molecule, plays a remarkably complex and critical role as a signaling molecule in a vast array of physiological and pathological processes. Its functions range from regulating vasodilation and neurotransmission to mediating immune responses.[1] Given its broad impact, the accurate detection and quantification of NO in biological systems are paramount for advancing biomedical research and the development of novel therapeutics. This guide provides a comprehensive technical overview of one of the most widely used fluorescent probes for intracellular NO detection, 4,5-diaminofluorescein diacetate (DAF-2 diacetate), focusing on its conversion to the highly fluorescent product, 4,5-diaminofluorescein-2-triazole (DAF-2T).

The Chemical Journey: From a Non-Fluorescent Probe to a Bright Signal

The detection of nitric oxide using DAF-2 diacetate is a multi-step process that ingeniously leverages cellular machinery and the inherent reactivity of NO. The probe is designed to be cell-permeable and non-fluorescent in its initial state, ensuring a low background signal.

Step 1: Cellular Uptake and Enzymatic Activation

DAF-2 diacetate is a lipophilic molecule, allowing it to readily diffuse across the plasma membrane into the cell's interior.[1][2][3] Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the DAF-2 diacetate molecule.[1][2][3][4][5][6] This enzymatic hydrolysis yields 4,5-diaminofluorescein (DAF-2), a more polar and less cell-permeable molecule.[2][7][8] This "trapping" mechanism ensures that the probe accumulates within the cell, making it available to react with locally produced NO. While direct measurement of the intracellular conversion kinetics is challenging, preliminary studies using brain tissue homogenates suggest that this conversion can occur within 10 minutes.[9]

Step 2: The Reaction with Nitric Oxide's Reactive Intermediate

DAF-2 itself is only weakly fluorescent. The key to its function lies in its reaction with a specific reactive nitrogen species derived from NO. In the presence of oxygen, nitric oxide is oxidized to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[10][11] It is this N₂O₃ that reacts with the vicinal diamino groups of the DAF-2 molecule.[10][11] This reaction, a nitrosation, results in the formation of a stable and highly fluorescent triazole derivative, this compound.[1][3][10] The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide.[1]

Experimental Protocol: A Step-by-Step Guide for NO Detection

This protocol provides a general framework for using DAF-2 diacetate to measure intracellular nitric oxide in cultured cells. Optimization for specific cell types and experimental conditions is highly recommended.

Reagent Preparation

-

DAF-2 Diacetate Stock Solution: Prepare a 5 mM stock solution of DAF-2 diacetate in anhydrous DMSO.[1] Store this stock solution at -20°C, protected from light and moisture.[1] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

DAF-2 Diacetate Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS).[1] A starting concentration of 5 µM is often recommended.[1][12] It is advisable to avoid buffers containing serum or phenol red as they may interfere with the assay.[1]

Cell Staining Procedure

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).

-

Loading: Remove the culture medium and wash the cells once with warm PBS.

-

Incubation: Add the freshly prepared DAF-2 diacetate working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1] The optimal incubation time may vary depending on the cell type.[1]

-

Washing and De-esterification: After incubation, remove the loading solution and wash the cells twice with warm HBSS or serum-free medium to remove any excess probe.[1]

-

De-esterification: Add fresh warm buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C.[1] This step allows for the complete de-esterification of the intracellular DAF-2 diacetate to DAF-2.[1]

Experimental Treatments and Controls

-

Stimulation: After the de-esterification step, cells can be treated with stimuli to induce NO production.

-

Positive Control: To confirm the responsiveness of the dye, treat a subset of cells with a known NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP).[1][12][13]

-

Negative Control: To verify that the observed fluorescence is due to NO synthase (NOS) activity, pre-incubate cells with a NOS inhibitor, such as L-NAME, before stimulation.[1][12]

Fluorescence Imaging and Data Acquisition

Image the cells using a fluorescence microscope, plate reader, or flow cytometer equipped with a filter set appropriate for fluorescein.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~495[1][5][9][13][14][15] |

| Emission Maximum | ~515[1][5][9][13][14][15] |

Note: While the peak excitation and emission are around 495/515 nm, filter sets for FITC (fluorescein isothiocyanate) are commonly used.[2][16] Some sources also report slightly different wavelengths, such as 485 nm for excitation and 538 nm for emission.[7][17]

Scientific Integrity: Considerations and Limitations

While DAF-2 diacetate is a powerful tool, it is essential to be aware of its limitations to ensure accurate data interpretation.

-

Specificity: DAF-2 reacts with the nitrosating agent N₂O₃, not directly with NO.[10] Therefore, its fluorescence is dependent on the presence of oxygen. The probe's specificity for NO has been questioned, as other reactive species and cellular conditions can potentially lead to fluorescence.[13][18] For instance, DAF-2 can react with ascorbic acid and dehydroascorbic acid, producing fluorescent compounds.[11]

-

pH Sensitivity: The fluorescence of this compound can be influenced by pH.[19] It is crucial to maintain a stable physiological pH during experiments.

-

Autofluorescence and Autoxidation: DAF-2 itself has some basal fluorescence, which should be considered, especially when detecting low levels of NO.[8][20] Spontaneous conversion of DAF-2 to the fluorescent this compound under certain storage and assay conditions has been reported, necessitating careful controls.[11][21]

-

Photostability: While improved in newer generations of probes like DAF-FM, photobleaching can be a concern during prolonged imaging sessions.[19]

Conclusion: A Versatile Tool for Nitric Oxide Research

DAF-2 diacetate remains a cornerstone for the detection of intracellular nitric oxide. Its ability to passively enter cells and become activated by endogenous enzymes provides a robust method for visualizing NO production in real-time. By understanding the underlying chemical principles of its conversion to the fluorescent this compound, adhering to rigorous experimental protocols, and acknowledging its limitations, researchers can confidently employ this probe to unravel the intricate roles of nitric oxide in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. DAF-2 DA | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 10. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 15. This compound, Fluorescent reference material for DAF-2 (CAS 208850-35-5) | Abcam [abcam.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. caymanchem.com [caymanchem.com]

- 18. DAF-fluorescence without NO: elicitor treated tobacco cells produce fluorescing DAF-derivatives not related to DAF-2 triazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. DAF-2 | AAT Bioquest [aatbio.com]

- 21. Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DAF-2T Fluorescence for Nitric Oxide Detection

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested understanding of the core characteristics of DAF-2T fluorescence. The focus is on leveraging this powerful tool for the accurate and reliable detection of nitric oxide (NO) in biological systems. We will move beyond simple protocols to explore the underlying mechanisms, critical experimental variables, and inherent limitations, ensuring the generation of robust and reproducible data.

The Foundational Chemistry: From Non-Fluorescent Precursor to NO-Specific Signal

The utility of this compound as a nitric oxide probe begins with its cell-permeable precursor, 4,5-diaminofluorescein diacetate (DAF-2 DA).[1][2] This non-fluorescent molecule readily diffuses across the plasma membrane into the cell. Once in the cytoplasm, intracellular esterases hydrolyze the diacetate groups, yielding 4,5-diaminofluorescein (DAF-2).[1][2][3] This cleavage traps the molecule within the cell as DAF-2 is membrane-impermeant.[4][5]

The crucial detection step does not involve a direct reaction with nitric oxide itself. Instead, the non-fluorescent DAF-2 reacts with dinitrogen trioxide (N₂O₃), an oxidative product formed from the reaction of NO with oxygen.[6][7][8] This reaction, a nitrosation of the vicinal amino groups on the DAF-2 molecule, forms a stable and highly fluorescent triazole derivative, this compound.[1][3][6] The resulting fluorescence intensity is directly proportional to the concentration of N₂O₃, and by extension, the rate of NO production in an aerobic environment.

Figure 1. Intracellular activation and reaction mechanism of DAF-2 DA.

Spectral and Photophysical Characteristics

Optimal experimental design hinges on a clear understanding of the probe's spectral properties. The fluorescent product, this compound, exhibits excitation and emission profiles compatible with standard fluorescence microscopy and fluorometry instrumentation.

| Property | Value | Source |

| Excitation Maximum (λex) | ~495 nm | [2] |

| Emission Maximum (λem) | ~515 nm | [2] |

| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.92 | [2] |

| Detection Limit | ~2-5 nM NO | [6][9] |

Table 1. Key Spectroscopic and Performance Properties of this compound.

The excitation and emission maxima of approximately 495 nm and 515 nm, respectively, make this compound ideally suited for use with standard fluorescein (FITC) filter sets.[6][9] The high extinction coefficient and quantum yield are indicative of a bright fluorophore, which contributes to its excellent detection sensitivity for nanomolar concentrations of NO.[2][9]

A Validated Protocol for Intracellular NO Detection

This protocol provides a robust workflow for measuring relative changes in intracellular NO production in cultured cells. The inclusion of appropriate controls is essential for data validation and interpretation.

Core Principle: This workflow is designed to minimize background fluorescence and ensure that the measured signal is directly attributable to stimulated NO production. Washing steps are critical to remove extracellular probe, and the use of a known NO scavenger serves as a crucial negative control to validate the specificity of the signal.

Materials:

-

DAF-2 DA (5 mM stock solution in anhydrous DMSO)

-

Cultured cells (adherent or suspension)

-

Phenol red-free cell culture medium or balanced salt solution (e.g., HBSS)

-

Agonist/stimulant of NO production (e.g., acetylcholine, bradykinin) or an NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) for a positive control.

-

NO scavenger (e.g., cPTIO) for a negative control.

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer with FITC-compatible filters.

Experimental Workflow:

-

Cell Preparation: Seed cells to achieve 70-80% confluency on the day of the experiment. For suspension cells, adjust to the desired concentration.

-

Reagent Preparation: Prepare a fresh working solution of DAF-2 DA by diluting the DMSO stock into phenol red-free medium or buffer to a final concentration of 5-10 µM. Protect this solution from light at all times.[2]

-

Cell Loading: Remove the culture medium. Wash cells once with the warmed (37°C) buffer. Add the DAF-2 DA working solution and incubate for 30-60 minutes at 37°C in the dark.[10] The exact time and concentration should be optimized for the specific cell type to ensure adequate loading without cytotoxicity.

-

Washing: Gently wash the cells twice with fresh, warmed buffer to remove any extracellular DAF-2 DA. This step is critical to reduce background fluorescence.

-

Baseline Measurement: Add fresh buffer to the cells. Measure the baseline fluorescence (F₀). This accounts for any residual autofluorescence and basal NO production.

-

Stimulation & Controls:

-

Test Wells: Add the NO-stimulating agonist to the test wells.

-

Negative Control: In separate wells, pre-incubate with an NO scavenger (e.g., 200 µM cPTIO) for 15-20 minutes before adding the agonist.

-

Vehicle Control: Add the vehicle used to dissolve the agonist.

-

-

Kinetic Measurement: Immediately begin measuring fluorescence intensity (F) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at Ex/Em = 495/515 nm.

-

Data Analysis: Report the change in fluorescence as a fold-increase over baseline (F/F₀).

Figure 2. Validated experimental workflow for this compound fluorescence measurement.

Scientific Integrity: Navigating the Limitations and Pitfalls

Trustworthy data can only be generated by acknowledging the inherent limitations of the tool. This compound is an excellent probe, but it is not without its challenges.

-

Indirect Detection: As previously stated, DAF-2 detects N₂O₃, not NO directly.[7][11] This means the signal is dependent on both the concentration of NO and the local concentration of oxygen. This is a critical consideration in experiments involving hypoxia or varying redox states.[7]

-

pH Sensitivity: The fluorescence of this compound is sensitive to pH, with signal decreasing in acidic environments.[5] Experiments must be conducted in well-buffered solutions to prevent pH fluctuations from creating artifacts.

-

Photostability: Like most fluorescein derivatives, this compound is susceptible to photobleaching.[12] During microscopy, it is imperative to minimize light exposure by using the lowest possible laser intensity and limiting acquisition time.

-

Potential for Artifacts: Several studies have reported that other biological molecules, such as dehydroascorbic acid and peroxynitrite, can react with DAF-2 to generate a fluorescent product.[7][11][12] The use of specific NO scavengers and inhibitors of NO synthase (NOS) is therefore non-negotiable for validating the signal's specificity.

-

Not for Absolute Quantification: this compound is not a ratiometric probe, and its signal can be influenced by variations in dye loading efficiency and cell volume.[13] Therefore, it is best employed for the semi-quantitative assessment of relative changes in NO production between experimental groups, rather than for determining absolute molar concentrations.[13]

By rigorously controlling these variables and incorporating the appropriate validation steps, researchers can confidently utilize this compound to gain valuable insights into the complex world of nitric oxide signaling.

References

- 1. interchim.fr [interchim.fr]

- 2. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 4. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DAF-2 | AAT Bioquest [aatbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DAF-2T Staining in Cultured Mammalian Cells

Introduction: The Elusive Messenger, Nitric Oxide

Nitric oxide (NO), a simple, diatomic molecule, has emerged from its origins as an environmental pollutant to be recognized as a critical signaling molecule in mammalian physiology and pathophysiology.[1] This gaseous free radical, with a short in vivo half-life of just a few seconds, readily diffuses across cell membranes, acting as a unique intracellular and intercellular messenger.[2] Its diverse roles include regulation of vascular tone, neurotransmission, immune responses, and apoptosis.[2] NO is synthesized endogenously by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][2] The three main isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—are expressed in a tissue-specific manner and are regulated differently, leading to varied physiological outcomes.[1] Given its transient nature and low physiological concentrations, the direct and real-time measurement of NO in living cells presents a significant technical challenge.

DAF-2T: A Fluorescent Beacon for Nitric Oxide Detection

To overcome the challenges of detecting this ephemeral molecule, a variety of fluorescent probes have been developed. Among the most widely used is 4,5-diaminofluorescein diacetate (DAF-2 DA).[3][4][5] DAF-2 DA itself is a non-fluorescent molecule that is cell-permeable. Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave the diacetate groups to yield 4,5-diaminofluorescein (DAF-2), a less membrane-permeable form that is effectively trapped within the cell.[3][4][5]

The detection principle of DAF-2 lies in its reaction with an oxidized form of NO, dinitrogen trioxide (N₂O₃), which is formed from the reaction of NO with molecular oxygen.[6][7] This reaction converts the non-fluorescent DAF-2 into a highly fluorescent triazole derivative, this compound, which exhibits strong green fluorescence.[5][8][9][10] The fluorescence intensity of this compound is directly proportional to the concentration of NO, allowing for the quantification and visualization of NO production in real-time.

Mechanism of this compound Fluorescence

The conversion of DAF-2 to the fluorescent this compound is a two-step process. First, NO autoxidizes in the presence of oxygen to form dinitrogen trioxide (N₂O₃). Subsequently, N₂O₃ nitrosates the aromatic vicinal diamines of DAF-2, leading to the formation of the fluorescent triazole, this compound.

Caption: DAF-2 DA cellular uptake and conversion to fluorescent this compound in the presence of nitric oxide.

Quantitative Parameters of DAF-2 and this compound

| Parameter | DAF-2 | This compound | Reference |

| Excitation Maximum (λex) | ~495 nm | ~495 nm | [8][9][11] |

| Emission Maximum (λem) | ~515 nm | ~515 nm | [8][9][11] |

| Molar Extinction Coefficient (ε) | - | 73,000 M⁻¹cm⁻¹ | [9] |

| Fluorescence Quantum Yield (Φ) | ~0.005 | ~0.92 | [12] |

| NO Detection Limit | 2-5 nM (at neutral pH) | - | [13] |

Detailed Protocol for this compound Staining of Cultured Mammalian Cells

This protocol provides a general framework for staining adherent mammalian cells with DAF-2 DA. Optimization of incubation times and concentrations may be necessary for different cell types and experimental conditions.

Materials

-

DAF-2 DA (e.g., Abcam ab145283, Cayman Chemical 85165)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium (serum-free, phenol red-free recommended for the final imaging step to reduce background fluorescence)

-

Cultured mammalian cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

-

Positive control (e.g., a known NO donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP))

-

Negative control (e.g., a NOS inhibitor like L-NAME)

Reagent Preparation

-

DAF-2 DA Stock Solution (5 mM): Dissolve 1 mg of DAF-2 DA (MW: 446.4 g/mol ) in 448 µL of anhydrous DMSO.[5] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[14] Avoid repeated freeze-thaw cycles.[7]

-

DAF-2 DA Working Solution (5-10 µM): On the day of the experiment, dilute the 5 mM DAF-2 DA stock solution to a final concentration of 5-10 µM in pre-warmed (37°C) serum-free cell culture medium or PBS.[8] It is critical to prepare this solution fresh and protect it from light.

Staining Procedure

Caption: Experimental workflow for this compound staining of cultured mammalian cells.

-

Cell Seeding: Plate cells on a suitable imaging vessel and culture them to the desired confluency (typically 70-80%).

-

Medium Removal: Gently aspirate the culture medium from the cells.

-

Washing: Wash the cells once with pre-warmed PBS or serum-free medium to remove any residual serum, which can interfere with the probe.

-

DAF-2 DA Loading: Add the freshly prepared DAF-2 DA working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 20-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

Removal of Excess Probe: Aspirate the DAF-2 DA working solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any extracellular probe.[15]

-

Experimental Treatment: Add fresh, pre-warmed cell culture medium (preferably phenol red-free) containing the experimental stimuli (e.g., cytokines, drugs) or inhibitors. Include appropriate positive and negative controls.

-

Image Acquisition: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).[5] Time-lapse imaging can be performed to monitor changes in NO production over time.

Data Analysis and Interpretation

The fluorescence intensity of this compound is a qualitative or semi-quantitative measure of intracellular NO production. For quantitative analysis, the average fluorescence intensity of individual cells or regions of interest should be measured using appropriate image analysis software. It is crucial to subtract the background fluorescence from unstained control cells. The results should be expressed as a fold change in fluorescence intensity relative to the untreated control.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Autofluorescence of cells or medium (especially with phenol red).- Incomplete removal of extracellular DAF-2 DA.- Spontaneous oxidation of DAF-2.[11][16][17] | - Use phenol red-free medium for imaging.- Include an unstained control to assess autofluorescence.- Ensure thorough washing after DAF-2 DA loading.- Prepare DAF-2 DA working solution immediately before use and protect from light. |

| Weak or No Signal | - Low NO production in the cells.- Insufficient DAF-2 DA loading (concentration or time).- Photobleaching of this compound. | - Use a positive control (NO donor) to confirm the assay is working.- Optimize DAF-2 DA concentration and incubation time.- Minimize exposure of stained cells to excitation light. Use neutral density filters if necessary. |

| Signal in Negative Control | - Spontaneous increase in DAF-2 fluorescence over time.[11]- Presence of other reactive nitrogen species that may react with DAF-2. | - Acquire images promptly after staining.- Carefully design control experiments to account for non-specific fluorescence. |

| Cell Toxicity | - High concentrations of DAF-2 DA or DMSO. | - Use the lowest effective concentration of DAF-2 DA (start with 5 µM).- Ensure the final DMSO concentration is non-toxic (typically <0.1%). |

Advantages and Limitations of this compound Staining

Advantages:

-

High Sensitivity: DAF-2 can detect NO concentrations in the low nanomolar range.[13]

-

Real-time Imaging: Allows for the dynamic monitoring of NO production in living cells.[4]

-

Ease of Use: The protocol is relatively straightforward and can be performed in most cell biology laboratories.

Limitations:

-

Indirect Detection: DAF-2 detects the oxidation products of NO, not NO directly.

-

Irreversible Reaction: The reaction between DAF-2 and N₂O₃ is irreversible, preventing the detection of decreases in NO production.

-

pH Sensitivity: The fluorescence of this compound can be influenced by pH changes. For experiments in more acidic environments, alternative probes should be considered.[8]

-

Potential for Artifacts: DAF-2 can be susceptible to autoxidation and may react with other reactive species, leading to potential false-positive signals.[11][16][17][18]

Alternative Probe: DAF-FM Diacetate

For researchers requiring enhanced photostability and reduced pH sensitivity, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) is a valuable alternative. DAF-FM offers several advantages over DAF-2, including a higher quantum yield upon NO reaction, greater photostability of its NO adduct, and fluorescence that is independent of pH above 5.5.[12][19]

Conclusion

This compound staining is a powerful and widely adopted method for the visualization and relative quantification of nitric oxide in cultured mammalian cells. By understanding the underlying principles of the probe and carefully optimizing the experimental protocol, researchers can obtain reliable and insightful data on the intricate role of NO in cellular signaling. As with any fluorescent probe, the inclusion of appropriate controls is paramount for the accurate interpretation of results.

References

- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. DAF-2 DA | AAT Bioquest [aatbio.com]

- 4. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 8. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 9. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. goryochemical.com [goryochemical.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lumiprobe.com [lumiprobe.com]

Application Notes & Protocols for Nitric Oxide Detection by Flow Cytometry using DAF-2

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4,5-diaminofluorescein diacetate (DAF-2 DA) for the measurement of intracellular nitric oxide (NO) using flow cytometry. This document emphasizes not only the procedural steps but also the underlying scientific principles to ensure robust and reliable experimental outcomes.

Introduction: The Significance of Nitric Oxide and its Detection

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] Given its transient nature and low in vivo concentrations, the accurate and sensitive detection of NO in biological systems is paramount to understanding its complex roles.[1][2][3] Small-molecule fluorescent probes have emerged as indispensable tools for real-time NO detection in living cells due to their high spatiotemporal resolution.[2][3][4] Among these, diaminofluoresceins (DAFs) are widely used for their specificity and sensitivity in detecting NO.[5]

This guide focuses on the application of DAF-2 DA, a cell-permeable derivative of DAF-2, for the quantitative analysis of intracellular NO production via flow cytometry.

The Chemistry of NO Detection by DAF-2

The detection of NO using DAF-2 DA is a multi-step process that occurs within the cell.[6][7][8]

-

Cellular Uptake and Activation : DAF-2 DA is a non-fluorescent molecule that readily crosses the cell membrane.[6][8] Once inside the cell, cytosolic esterases cleave the diacetate groups, converting DAF-2 DA into the cell-impermeable and still largely non-fluorescent DAF-2.[6][7][8][9] This enzymatic conversion effectively traps the probe within the intracellular environment.[7][9]

-

Reaction with NO : In the presence of nitric oxide and oxygen, DAF-2 undergoes N-nitrosation to form the highly fluorescent triazole derivative, DAF-2T.[5][6][10] This reaction is the basis for NO detection, as the fluorescence intensity of this compound is directly proportional to the concentration of NO. The quantum yield of fluorescence increases by over 100-fold upon this conversion.[5]

The excitation and emission maxima for this compound are approximately 495 nm and 515 nm, respectively, making it compatible with standard flow cytometry laser and filter sets, such as those used for FITC.[11][12][13]

Chemical Transformation of DAF-2

Caption: Mechanism of intracellular NO detection using DAF-2 DA.

Experimental Design and Critical Parameters

A well-designed experiment is crucial for obtaining accurate and reproducible results. The following table summarizes key experimental parameters and provides recommendations based on established literature.

| Parameter | Recommended Range | Rationale & Key Considerations |

| DAF-2 DA Concentration | 1 - 10 µM | The optimal concentration is cell-type dependent and should be empirically determined.[14] Higher concentrations can lead to cytotoxicity or artifacts.[15][16] |

| Loading Time | 20 - 60 minutes | Sufficient time is required for cellular uptake and de-esterification.[17] Longer incubation times do not necessarily lead to a better signal and may increase background fluorescence.[14] |

| Loading Temperature | 37°C | This temperature is optimal for the activity of intracellular esterases.[7][17] |

| Post-Loading Incubation | 15 - 30 minutes | This step allows for the complete de-esterification of intracellular DAF-2 DA to DAF-2.[17] |

| Cell Density | 1 x 10⁶ cells/mL | A consistent cell density should be used for all samples to ensure comparable dye loading and signal intensity.[13] |

Step-by-Step Protocol for NO Measurement by Flow Cytometry

This protocol provides a general framework for the detection of intracellular NO. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

DAF-2 DA Stock Solution : Prepare a 5-10 mM stock solution of DAF-2 DA in anhydrous DMSO.[13] Aliquot and store at -20°C, protected from light and moisture.[9][11][12] Avoid repeated freeze-thaw cycles.[9]

-

Assay Buffer : A buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) is recommended. Buffers containing serum, BSA, or phenol red may interfere with the fluorescence and should be used with caution.[9][13]

-

Positive Control (NO Donor) : A chemical NO donor, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate (DEA NONOate), can be used to induce NO production and validate the assay.[13]

-

Negative Control (NOS Inhibitor) : An inhibitor of nitric oxide synthase (NOS), such as Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) or N-Monomethyl-L-arginine (L-NMMA), can be used to confirm that the detected signal is due to NO production.[18]

Experimental Workflow

Caption: Experimental workflow for intracellular NO measurement.

Detailed Staining Procedure

-

Cell Preparation : Harvest cells and wash them once with the assay buffer. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in fresh, pre-warmed assay buffer.[13]

-

Controls : Prepare the following control samples in parallel with your experimental samples:

-

Unstained Control : Cells in assay buffer only. This is used to set the background fluorescence and gates.[19]

-

Positive Control : Cells that will be treated with an NO donor.

-

Negative Control : Cells pre-treated with a NOS inhibitor before stimulation.

-

Biological Controls : It is highly recommended to include cells known to have low or high NO production as biological controls to validate the staining.[19][20][21]

-

-

DAF-2 DA Loading : Add the DAF-2 DA working solution to the cell suspension to achieve the final desired concentration (typically 1-10 µM). Incubate for 30 minutes at 37°C, protected from light.[13][17]

-

Washing : After incubation, wash the cells once with the assay buffer to remove excess DAF-2 DA.[17]

-

De-esterification : Resuspend the cells in fresh, pre-warmed assay buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification.[17]

-

Stimulation : If applicable, add your experimental stimuli, agonists, or inhibitors and incubate for the desired period. For the positive control, add the NO donor.

-

Data Acquisition : Analyze the samples on a flow cytometer. Use a 488 nm blue laser for excitation and a filter appropriate for FITC detection (e.g., 530/30 nm bandpass filter).[13]

Data Analysis and Interpretation

-

Gating Strategy : First, gate on your cell population of interest based on forward and side scatter to exclude debris and dead cells.[19] The use of a viability dye is highly recommended to exclude dead cells, which can non-specifically bind fluorescent probes.

-

Setting the Negative Gate : Use the unstained control to set the gate for the negative population.[19]

-

Quantification : The shift in fluorescence intensity in the this compound-positive population compared to the control is indicative of NO production. Data can be presented as the percentage of positive cells or the mean fluorescence intensity (MFI).

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Weak Signal | • Inefficient dye loading or de-esterification.• Low or no NO production.• Fluorophore photobleaching. | • Optimize DAF-2 DA concentration and incubation time.[22]• Use a positive control (NO donor) to confirm assay functionality.[22]• Protect samples from light during all steps.[23] |

| High Background Fluorescence | • Incomplete removal of extracellular dye.• High cellular autofluorescence.• Non-specific binding of the probe. | • Ensure thorough washing after DAF-2 DA loading.[24]• Include an unstained control to assess autofluorescence.[19]• Titrate the DAF-2 DA to the lowest effective concentration.[24] |

| High Variability Between Replicates | • Inconsistent cell numbers.• Inconsistent incubation times or temperatures.• Pipetting errors. | • Ensure accurate cell counting and consistent cell density in all samples.• Maintain precise timing and temperature control for all incubation steps.• Use calibrated pipettes and careful technique. |

| Signal in Negative Control | • Basal NO production in unstimulated cells.• Presence of other reactive nitrogen species (RNS) that may react with the probe. | • Use a NOS inhibitor to confirm the NO-specificity of the signal.[18]• Be aware that while DAF-2 is selective for NO, strong oxidizing agents might cause interference.[25] |

Concluding Remarks

The use of DAF-2 DA in flow cytometry is a powerful technique for the quantitative measurement of intracellular nitric oxide. By understanding the chemical principles of the probe and carefully controlling experimental parameters, researchers can obtain reliable and reproducible data. Adherence to the protocols and troubleshooting guidelines outlined in this document will aid in the successful application of this method, ultimately contributing to a deeper understanding of the role of NO in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in small-molecule fluorescent probes for the detection of superoxide anion, nitric oxide, and peroxynitrite anion in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. mdpi.com [mdpi.com]

- 8. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 9. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]

- 10. caymanchem.com [caymanchem.com]

- 11. chemodex.com [chemodex.com]

- 12. chemodex.com [chemodex.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 16. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abacusdx.com [abacusdx.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. biocompare.com [biocompare.com]

- 22. bosterbio.com [bosterbio.com]

- 23. Flow Cytometry Troubleshooting Tips [elabscience.com]

- 24. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]

- 25. sfrbm.org [sfrbm.org]

Visualizing the Messenger: A Detailed Guide to In Vivo Nitric Oxide Imaging with DAF-2T in Animal Models

Introduction: The Challenge of Capturing a Fleeting Signal

Nitric oxide (NO) is a critical signaling molecule, a transient and highly reactive free radical that plays a pivotal role in a vast array of physiological and pathological processes.[1][2] From its well-established function as a potent vasodilator in the cardiovascular system to its complex roles in neurotransmission and the immune response, the spatiotemporal dynamics of NO production are of profound interest to researchers across numerous disciplines.[1] However, its ephemeral nature, with a half-life of mere seconds in biological systems, presents a significant challenge for direct and real-time measurement in a living organism.[3]

To meet this challenge, fluorescent probes have emerged as indispensable tools, offering the sensitivity and spatial resolution required to visualize NO production in its native biological context.[2][4] Among these, 4,5-diaminofluorescein diacetate (DAF-2DA) has become a widely utilized probe for the detection of nitric oxide in living cells and tissues.[5][6] This guide provides a comprehensive overview and detailed protocols for the application of DAF-2DA for in vivo nitric oxide imaging in animal models, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying chemistry, step-by-step experimental workflows, and critical considerations for obtaining robust and reliable data.

The Chemistry of DAF-2T: From Non-Fluorescent Precursor to Bright Signal

The utility of DAF-2DA as a nitric oxide indicator lies in a two-step intracellular conversion process that transforms a non-fluorescent, cell-permeable molecule into a highly fluorescent product upon reaction with NO.

-

Intracellular Trapping: DAF-2DA readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the diacetate groups, converting it to 4,5-diaminofluorescein (DAF-2).[4][6][7] This hydrolysis renders the molecule less membrane-permeable, effectively trapping it within the cell.[6]